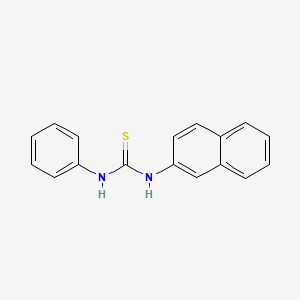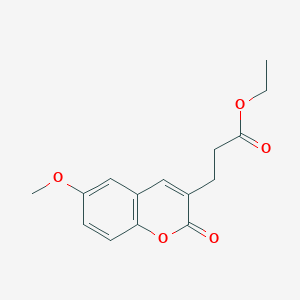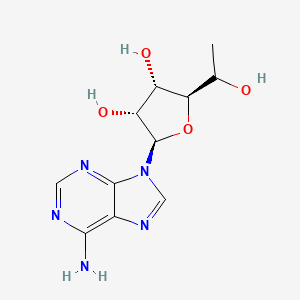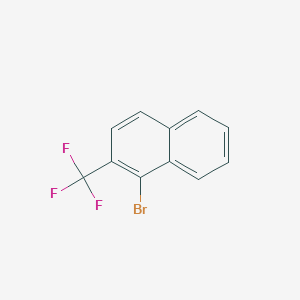
1-(Naphthalen-2-yl)-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Nafta-2-il)-3-feniltiourea es un compuesto orgánico que pertenece a la clase de las tioureas. Se caracteriza por la presencia de un anillo de naftaleno y un grupo fenilo unido a una unidad de tiourea.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: 1-(Nafta-2-il)-3-feniltiourea se puede sintetizar mediante la reacción de naftilamina-2 con isotiocianato de fenilo. La reacción normalmente tiene lugar en un disolvente orgánico como diclorometano o etanol bajo condiciones de reflujo. La reacción suele completarse en unas pocas horas y el producto se puede purificar por recristalización a partir de un disolvente adecuado.
Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para 1-(Nafta-2-il)-3-feniltiourea no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(Nafta-2-il)-3-feniltiourea puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: La unidad de tiourea se puede oxidar para formar derivados sulfonilo.
Reducción: El compuesto se puede reducir para formar las aminas correspondientes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o los perácidos en condiciones suaves.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: La sustitución electrófila se puede facilitar utilizando reactivos como el bromo o el ácido nítrico en condiciones controladas.
Productos Principales:
Oxidación: Derivados sulfonilo.
Reducción: Aminas correspondientes.
Sustitución: Derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
1-(Nafta-2-il)-3-feniltiourea tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en química de coordinación y como bloque de construcción para moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos debido a su capacidad de interactuar con diversos objetivos biológicos.
Industria: Se utiliza en la síntesis de materiales avanzados y como precursor de otros compuestos funcionales.
Mecanismo De Acción
El mecanismo de acción de 1-(Nafta-2-il)-3-feniltiourea implica su interacción con objetivos moleculares específicos. La unidad de tiourea puede formar enlaces de hidrógeno con macromoléculas biológicas, influyendo en su función. Además, los anillos aromáticos pueden participar en interacciones π-π, estabilizando aún más la unión del compuesto a sus objetivos. Estas interacciones pueden modular diversas vías biológicas, lo que lleva a los efectos observados del compuesto.
Compuestos Similares:
1-(Nafta-2-il)-3-fenilurea: Estructura similar pero con un átomo de oxígeno en lugar de azufre.
1-(Nafta-2-il)-3-fenilcarbamato: Contiene un grupo carbamato en lugar de tiourea.
1-(Nafta-2-il)-3-fenilguanidina: Presenta un grupo guanidina en lugar de tiourea.
Singularidad: 1-(Nafta-2-il)-3-feniltiourea es único debido a la presencia de la unidad de tiourea, que confiere reactividad química y actividad biológica distintas en comparación con sus análogos. El átomo de azufre en el grupo tiourea puede participar en diferentes interacciones y reacciones, lo que hace que este compuesto sea particularmente interesante para diversas aplicaciones.
Comparación Con Compuestos Similares
1-(Naphthalen-2-yl)-3-phenylurea: Similar structure but with an oxygen atom instead of sulfur.
1-(Naphthalen-2-yl)-3-phenylcarbamate: Contains a carbamate group instead of thiourea.
1-(Naphthalen-2-yl)-3-phenylguanidine: Features a guanidine group in place of thiourea.
Uniqueness: 1-(Naphthalen-2-yl)-3-phenylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thiourea group can engage in different interactions and reactions, making this compound particularly interesting for various applications.
Propiedades
Número CAS |
6335-93-9 |
|---|---|
Fórmula molecular |
C17H14N2S |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-naphthalen-2-yl-3-phenylthiourea |
InChI |
InChI=1S/C17H14N2S/c20-17(18-15-8-2-1-3-9-15)19-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H2,18,19,20) |
Clave InChI |
IPJJRJZXOAMHLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11847991.png)

![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)


![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)


![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)
